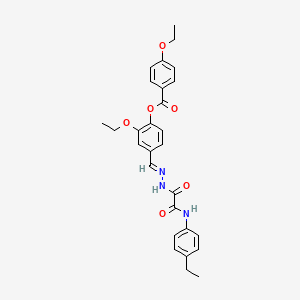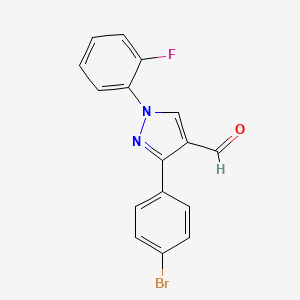
2-Ethoxy-4-((2-(2-((4-ethylphenyl)amino)-2-oxoacetyl)hydrazono)methyl)phenyl 4-ethoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethoxy-4-((2-(2-((4-ethylphenyl)amino)-2-oxoacetyl)hydrazono)methyl)phenyl 4-ethoxybenzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes ethoxy groups, a hydrazono group, and an ethylphenylamino group.
Preparation Methods
The synthesis of 2-Ethoxy-4-((2-(2-((4-ethylphenyl)amino)-2-oxoacetyl)hydrazono)methyl)phenyl 4-ethoxybenzoate involves a multi-step process. One common method is the condensation reaction between 3-phenyl-4-amino-4,5-dihydro-1H-1,2,4-triazol-5-one and 2-ethoxy-4-formylphenyl-4-methoxybenzoate . The reaction conditions typically include the use of solvents such as ethanol or methanol and catalysts like acetic acid. The reaction is carried out under reflux conditions to ensure complete condensation and high yield of the desired product.
Chemical Reactions Analysis
2-Ethoxy-4-((2-(2-((4-ethylphenyl)amino)-2-oxoacetyl)hydrazono)methyl)phenyl 4-ethoxybenzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy or phenyl groups, using reagents like sodium hydroxide or halogens.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-Ethoxy-4-((2-(2-((4-ethylphenyl)amino)-2-oxoacetyl)hydrazono)methyl)phenyl 4-ethoxybenzoate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Ethoxy-4-((2-(2-((4-ethylphenyl)amino)-2-oxoacetyl)hydrazono)methyl)phenyl 4-ethoxybenzoate involves its interaction with molecular targets such as enzymes and receptors. The compound’s hydrazono group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the ethylphenylamino group can interact with receptor sites, modulating their function .
Comparison with Similar Compounds
Similar compounds to 2-Ethoxy-4-((2-(2-((4-ethylphenyl)amino)-2-oxoacetyl)hydrazono)methyl)phenyl 4-ethoxybenzoate include:
- 2-Ethoxy-4-((2-(2-((4-methylphenyl)amino)-2-oxoacetyl)hydrazono)methyl)phenyl 4-ethoxybenzoate
- 2-Methoxy-4-((2-(2-((4-ethylphenyl)amino)-2-oxoacetyl)hydrazono)methyl)phenyl 4-methoxybenzoate
- 2-Ethoxy-4-((2-(2-((4-chlorophenyl)amino)-2-oxoacetyl)hydrazono)methyl)phenyl 4-ethoxybenzoate
These compounds share similar structural features but differ in the substituents on the phenyl ring, which can affect their chemical reactivity and biological activity .
Properties
CAS No. |
769148-60-9 |
|---|---|
Molecular Formula |
C28H29N3O6 |
Molecular Weight |
503.5 g/mol |
IUPAC Name |
[2-ethoxy-4-[(E)-[[2-(4-ethylanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 4-ethoxybenzoate |
InChI |
InChI=1S/C28H29N3O6/c1-4-19-7-12-22(13-8-19)30-26(32)27(33)31-29-18-20-9-16-24(25(17-20)36-6-3)37-28(34)21-10-14-23(15-11-21)35-5-2/h7-18H,4-6H2,1-3H3,(H,30,32)(H,31,33)/b29-18+ |
InChI Key |
VULYGPITNWIFBN-RDRPBHBLSA-N |
Isomeric SMILES |
CCC1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=CC(=C(C=C2)OC(=O)C3=CC=C(C=C3)OCC)OCC |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=CC(=C(C=C2)OC(=O)C3=CC=C(C=C3)OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(1,3-benzodioxol-5-yl)-2-[[5-(furan-2-yl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B12023648.png)
![Methyl 2-[3-(4-butoxybenzoyl)-4-hydroxy-2-(4-methylphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-YL]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12023657.png)

![2-[[4,5-bis(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(Z)-1-(4-fluorophenyl)ethylideneamino]acetamide](/img/structure/B12023671.png)
![N'-[(E)-(4-fluorophenyl)methylidene]-2-(thiophen-2-yl)acetohydrazide](/img/structure/B12023679.png)

![3-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-5-[(3-methoxyphenyl)methylsulfanyl]-1,2,4-triazole](/img/structure/B12023686.png)

![1-[2-(diethylamino)ethyl]-5-(4-ethoxyphenyl)-4-[(3-fluoro-4-methylphenyl)carbonyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12023694.png)

![4-{[(E)-(2-chloro-6-fluorophenyl)methylidene]amino}-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12023702.png)
![ethyl 2-[3-[4-(benzyloxy)-2-methylbenzoyl]-4-hydroxy-2-(4-methylphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12023703.png)
![5-(4-Fluorophenyl)-4-{[(E)-(2,4,5-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12023718.png)
![4-(4-butoxy-3-methylbenzoyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12023721.png)
